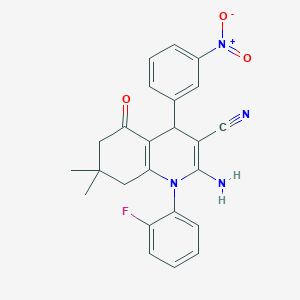![molecular formula C20H19N3O3 B15008572 2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B15008572.png)
2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyano group, the introduction of the dimethylamino group, and the coupling of these intermediates to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-oxo-2-(phenylamino)acetate
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
2-oxo-2-(phenylamino)ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl) (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H19N3O3/c1-23(2)18-10-8-15(9-11-18)12-16(13-21)20(25)26-14-19(24)22-17-6-4-3-5-7-17/h3-12H,14H2,1-2H3,(H,22,24)/b16-12+ |
Clave InChI |
WYVPXBPTJUMHIN-FOWTUZBSSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B15008492.png)


![N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15008507.png)
![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)
![butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B15008515.png)
![(4Z)-4-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008520.png)

![Benzyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008527.png)
![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15008538.png)

![2-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15008551.png)
![8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15008568.png)
